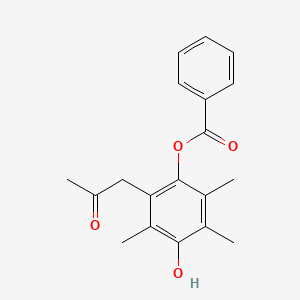
Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is a synthetic organic compound with a unique structure that includes an isoxazole ring and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- typically involves the reaction of isoxazole derivatives with urea under specific conditions. One common method involves the use of trimethyl orthoformate and urea to form the desired compound . The reaction conditions often require a base such as potassium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl-: This compound has a similar structure but lacks the isoxazole ring.
N-(5-(2-hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N-methylurea: This compound contains a thiadiazole ring instead of an isoxazole ring.
Uniqueness
Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
81202-18-8 |
|---|---|
Molekularformel |
C10H17N3O3 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
3-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazol-3-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,6-14)7-5-8(12-16-7)11-9(15)13(3)4/h5,14H,6H2,1-4H3,(H,11,12,15) |
InChI-Schlüssel |
MZXMZZNAUBWWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC(=NO1)NC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


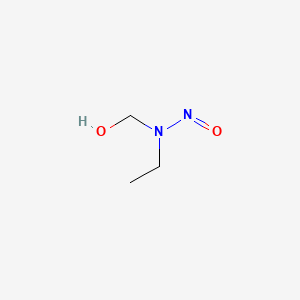
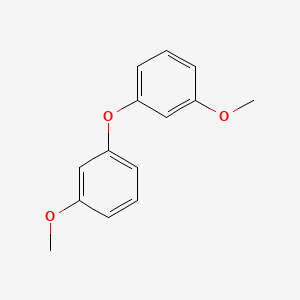
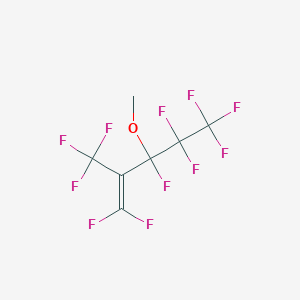
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)

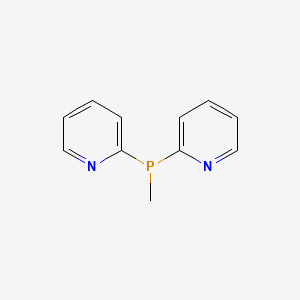
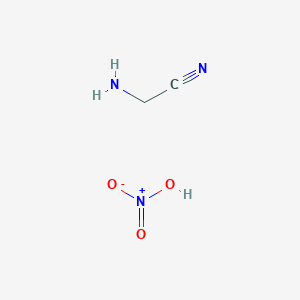
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)

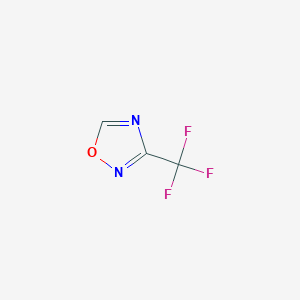
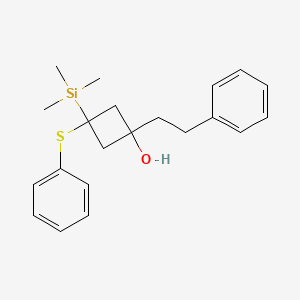
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
